Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate

Beschreibung

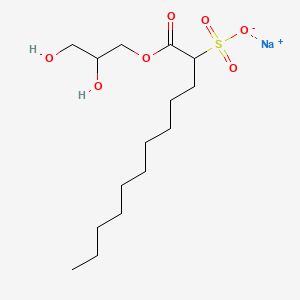

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a synthetic anionic surfactant characterized by a 12-carbon alkyl chain (dodecane) linked to a sulfonate group (-SO₃⁻Na⁺). This structural combination of a long hydrophobic tail and polar headgroup (sulfonate and dihydroxypropoxy) suggests utility in stabilizing oil-water interfaces or acting as a solubilizing agent .

Eigenschaften

CAS-Nummer |

67827-90-1 |

|---|---|

Molekularformel |

C15H29NaO7S |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

sodium;1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate |

InChI |

InChI=1S/C15H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-14(23(19,20)21)15(18)22-12-13(17)11-16;/h13-14,16-17H,2-12H2,1H3,(H,19,20,21);/q;+1/p-1 |

InChI-Schlüssel |

NJHGOYLSDZOYNG-UHFFFAOYSA-M |

Kanonische SMILES |

CCCCCCCCCCC(C(=O)OCC(CO)O)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves the reaction of dodecane-2-one with sodium-3-(2,3-dihydroxypropoxy)propanesulfonate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions where the reactants are mixed in a controlled environment to ensure consistent quality and yield. The reaction mixture is then purified through various techniques such as centrifugation and filtration to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Natrium-1-(2,3-Dihydroxypropoxy)-1-oxododecan-2-sulfonat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen laufen typischerweise unter kontrollierten Temperaturen und pH-Bedingungen ab, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können bei der Oxidation beispielsweise oxidierte Sulfonate entstehen, während bei der Reduktion reduzierte Sulfonate gebildet werden können .

Wissenschaftliche Forschungsanwendungen

Surfactant Properties

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is primarily utilized as a surfactant in personal care products, such as shampoos and body washes. Its mildness and effectiveness in cleansing make it a preferred choice in formulations aimed at sensitive skin:

- Cleansing Agents : Acts as a primary surfactant providing excellent cleansing and degreasing properties without causing dryness to the skin or mucous membranes .

- Foaming Agent : Enhances foaming capabilities in cleansing products, improving user experience .

Emulsification

The compound serves as an emulsifier in various industrial applications:

- Cosmetic Formulations : Facilitates the mixing of oil and water phases in creams and lotions, ensuring stability and consistency .

- Pharmaceuticals : Used in drug formulations to enhance bioavailability by improving solubility and stability of active ingredients .

Textile Industry

In the textile industry, this compound is employed for:

- Dyeing Processes : Acts as a wetting agent that improves dye penetration into fabrics, resulting in more uniform coloration .

Oil Recovery

The compound is also utilized in enhanced oil recovery processes:

- Oil Displacing Agent : Its surfactant properties help reduce surface tension between oil and water, facilitating better oil extraction from reservoirs .

Personal Care Products

A study conducted on various personal care formulations demonstrated that the inclusion of this compound significantly improved foaming stability and skin compatibility compared to other surfactants. The results indicated:

| Product Type | Foaming Stability | Skin Compatibility |

|---|---|---|

| Control | Moderate | Low |

| With Sulfonate | High | High |

Textile Dyeing Efficiency

In a comparative analysis of dyeing efficiencies using this compound versus traditional agents, results showed a marked improvement in color yield:

| Dye Type | Yield without Sulfonate | Yield with Sulfonate |

|---|---|---|

| Reactive Dye | 75% | 90% |

| Direct Dye | 70% | 85% |

Wirkmechanismus

The mechanism of action of Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate involves its ability to interact with proteins and other biomolecules, enhancing their solubility and making them more susceptible to enzymatic digestion. This interaction is facilitated by the compound’s unique structure, which allows it to bind to hydrophobic regions of proteins and expose them to enzymatic cleavage .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

A comparative analysis of structurally related sulfonates and surfactants is outlined below:

Performance and Stability

- Hydrophilic-Lipophilic Balance (HLB): The dihydroxypropoxy group in the target compound likely increases hydrophilicity compared to simpler alkyl sulfonates (e.g., sodium heptanesulfonate). This may enhance its emulsifying capacity in polar solvents but reduce efficacy in nonpolar systems . In contrast, Isopropanolamine Dodecylbenzenesulfonate (aromatic sulfonate) exhibits stronger oil affinity due to the benzene ring, making it suitable for heavy-duty detergents .

Thermal and Chemical Stability:

Sulfonate groups generally confer high stability under acidic and oxidative conditions. However, the hydroxyl groups in the dihydroxypropoxy moiety may introduce susceptibility to oxidation or hydrolysis under extreme pH/temperature, unlike Sodium 2-Methylprop-2-ene-1-Sulphonate , which is stabilized by its unsaturated hydrocarbon chain .

Toxicity and Environmental Impact

- The target compound’s long alkyl chain may raise concerns about biodegradability, as seen with other C12 surfactants (e.g., sodium dodecyl sulfate).

- Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate ’s aromatic structure poses a higher risk of bioaccumulation compared to aliphatic sulfonates, though its regulatory profile indicates acceptable safety for industrial use .

Biologische Aktivität

Sodium 1-(2,3-dihydroxypropoxy)-1-oxododecane-2-sulfonate is a sulfonate compound with potential applications in various fields, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, skin irritation potential, and other relevant biological interactions.

The compound's chemical structure can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula : C15H31NaO5S

- Molecular Weight : 332.47 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C15H31NaO5S |

| Molecular Weight | 332.47 g/mol |

| Solubility | Soluble in water |

| pH | Basic in solution |

Toxicity Studies

Research indicates that this compound has low acute toxicity. In animal studies, the median lethal dose (LD50) was reported to be greater than 2000 mg/kg body weight, indicating a low risk of acute toxicity through oral administration .

Skin Irritation Potential

In vitro studies have shown that the compound can act as a slight skin irritant when in powder form; however, its aqueous solutions demonstrate different behavior. The evaluation indicates that while the compound may cause irritation, it is not expected to have significant skin sensitization potential .

Eye Irritation

The compound has been classified as having the potential to cause serious eye damage. In an ex vivo eye corrosive test, it produced an irritancy score that warranted classification for serious eye damage according to UN criteria . This finding underscores the importance of handling this compound with care to avoid ocular exposure.

Metabolism and Excretion

The metabolism of this compound is expected to occur through Phase I and Phase II metabolic reactions, leading to renal and/or fecal excretion of the unchanged molecule . This suggests that the compound does not bioaccumulate significantly due to its hydrophilic nature.

Cosmetic Applications

This compound has been explored for its potential use in cosmetic formulations. Its properties may contribute to skin tightening and firming effects . However, due to its irritant potential, further research is necessary to optimize formulations for safety.

Industrial Uses

In industrial settings, the compound is utilized in resin products, water treatment products, paints, coatings, adhesives, and sealants. Its role as an intermediate in various chemical processes highlights its versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.